

preclinical pharmacology of BMS-962212

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Compound of Interest

Compound Name: BMS-962212

Cat. No.: B606278

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An In-Depth Technical Guide to the Preclinical Pharmacology of **BMS-962212**

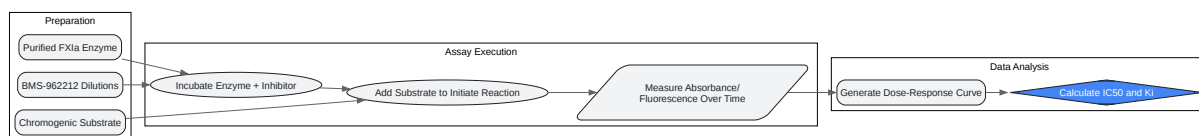
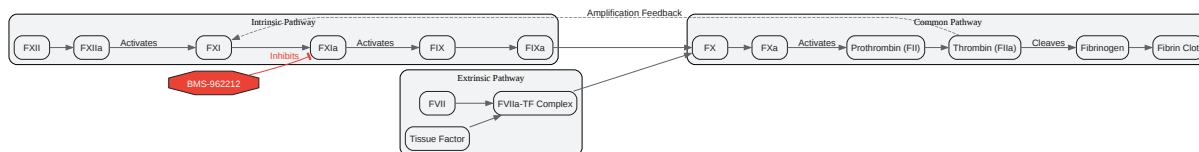
Introduction

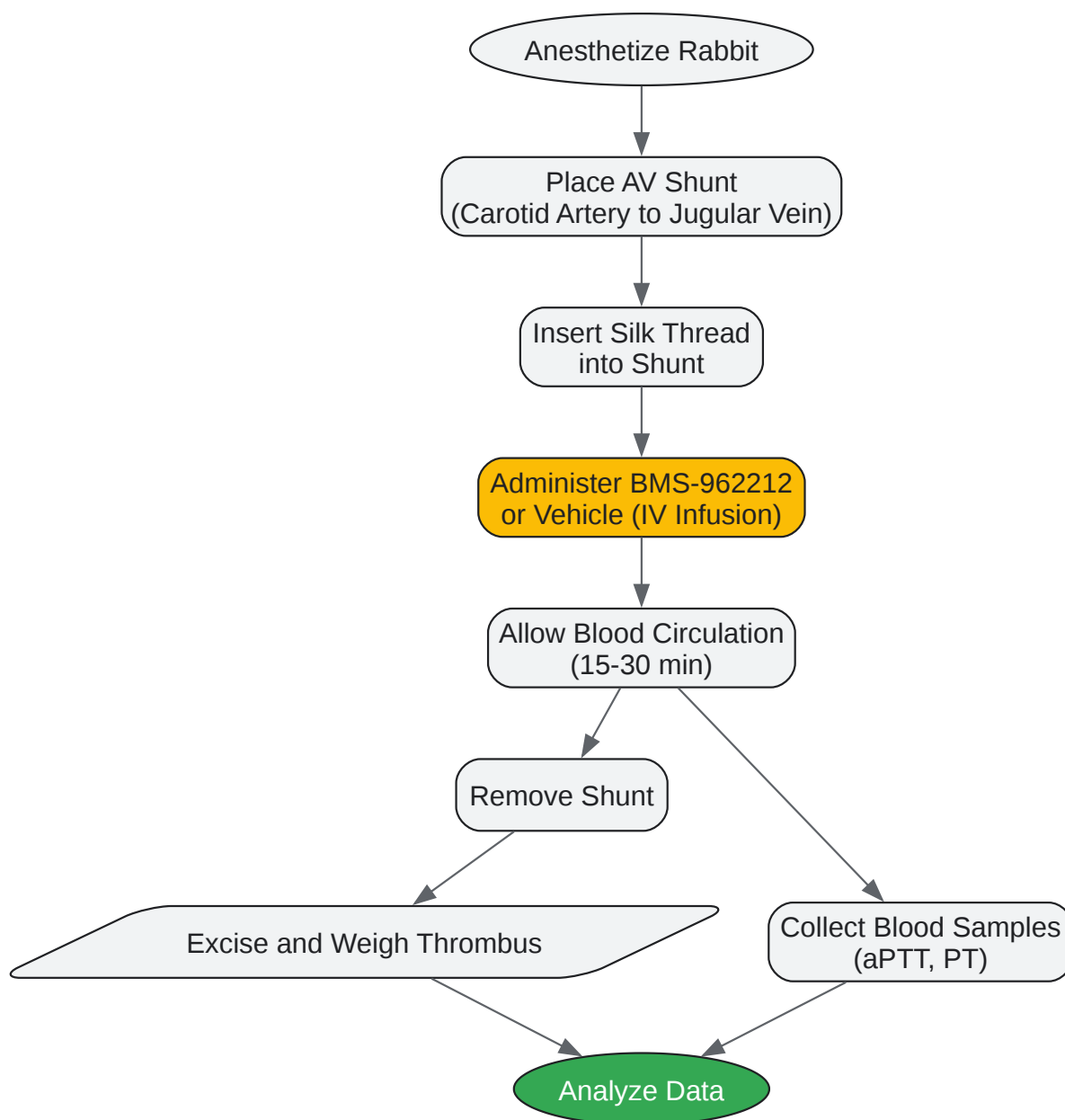
BMS-962212 is a potent, direct, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4][5][6] Developed as a potential acute antithrombotic agent for hospital settings, its parenteral route of administration allows for a rapid onset of action and a relatively short duration of effect.[7][8] Preclinical and early clinical data suggest that by targeting FXIa, **BMS-962212** can effectively block pathologic thrombus formation while preserving normal hemostasis, thereby offering a promising therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.[3][4][9][10]

Mechanism of Action

Factor XIa plays a crucial role in the amplification phase of the coagulation cascade.[3][4] The cascade is traditionally divided into the intrinsic (or contact activation) and extrinsic (or tissue factor) pathways. While the extrinsic pathway is primarily responsible for initiating coagulation, the intrinsic pathway, through the action of FXIa, significantly amplifies the generation of thrombin.[8][11] This "thrombin burst" is critical for the formation of a stable fibrin clot and is a key driver of pathological thrombosis.[8]

BMS-962212 exerts its anticoagulant effect by binding directly and reversibly to the active site of the FXIa enzyme, blocking its ability to activate Factor IX.[11] This inhibition dampens the amplification of thrombin generation, thereby reducing thrombus propagation and stabilization without significantly impacting the initial hemostatic response to injury.[7][8]





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